molecular formula C22H28N2 B1679860 Noremopamil CAS No. 86656-29-3

Noremopamil

Cat. No.: B1679860
CAS No.: 86656-29-3
M. Wt: 320.5 g/mol
InChI Key: SWJSQALWXRRRJA-UHFFFAOYSA-N
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Description

Noremopamil is a chemical compound known for its role as a calcium entry blocker. It is also used as a precursor for radiolabelling emopamil . The compound has a molecular formula of C22H28N2 and a molecular weight of 320.47 . This compound is primarily utilized in scientific research and has various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Noremopamil can be synthesized through several methods. One notable synthetic route involves the reaction of α-isopropylbenzyl cyanide with N-(3-chloropropyl)phenethylamine in the presence of a phase transfer catalyst . This method yields the desired compound with high chemical and optical purity. Another method involves the transformation of a chiral epoxyalcohol using methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) as the key reagent . This approach also provides high yields and minimal purification steps.

Chemical Reactions Analysis

Noremopamil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Noremopamil exerts its effects by blocking calcium entry into cells. This action is primarily mediated through its interaction with calcium channels, preventing the influx of calcium ions . By inhibiting calcium entry, this compound can modulate various physiological processes, including muscle contraction and neurotransmitter release. The compound’s mechanism of action is similar to that of other calcium channel blockers, but its specific molecular targets and pathways may vary depending on the context of its use .

Comparison with Similar Compounds

Noremopamil is structurally related to other calcium channel blockers, such as verapamil and emopamil. it is unique in its specific applications and properties. For instance, while verapamil is widely used in clinical settings for treating cardiovascular conditions, this compound is primarily utilized in research . Emopamil, on the other hand, is often used in radiolabelling studies . The structural similarities and differences between these compounds highlight their distinct roles and applications in scientific research and medicine.

Similar Compounds

This compound’s unique properties and applications make it a valuable compound in various scientific research fields. Its ability to block calcium entry and its use as a precursor for radiolabelling emopamil underscore its significance in advancing scientific knowledge and enhancing research capabilities.

Properties

IUPAC Name

2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJSQALWXRRRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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